molecular formula C13H14BF4N3 B580219 1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate CAS No. 16600-18-3

1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate

Cat. No.: B580219
CAS No.: 16600-18-3
M. Wt: 299.08
InChI Key: DYDFNIURMHTHDY-UHFFFAOYSA-N
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Description

“1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate” is a compound that likely contains a pyridinium ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “phenylazo” part suggests the presence of a phenyl group (a benzene ring) and an azo group (N=N). The “1-Ethyl” indicates that an ethyl group (C2H5) is attached to the first position of the pyridinium ring. The “tetrafluoroborate” is a boron atom with four fluorine atoms attached, and it likely acts as the counterion to the positively charged pyridinium ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar pyridinium and phenyl rings, with the azo group providing a site of extended conjugation. The ethyl group would provide some steric bulk, and the tetrafluoroborate ion would be a relatively small, highly electronegative counterion .


Chemical Reactions Analysis

As a pyridinium compound, “this compound” would likely participate in reactions typical of aromatic heterocycles. The azo group might be reduced under certain conditions, and the ethyl group could potentially be a site of electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the pyridinium ring would likely make it a solid at room temperature, and the tetrafluoroborate ion might confer some degree of water solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its application. As a general rule, the positive charge on the pyridinium ring might allow it to interact with negatively charged species, and the azo group could potentially undergo light-induced isomerization .

Future Directions

The potential applications of “1-Ethyl-4-(phenylazo)-pyridinium tetrafluoroborate” would depend on its specific properties. Pyridinium compounds have been studied for their potential uses in a variety of fields, including materials science, catalysis, and medicinal chemistry .

Properties

IUPAC Name

(1-ethylpyridin-1-ium-4-yl)-phenyldiazene;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N3.BF4/c1-2-16-10-8-13(9-11-16)15-14-12-6-4-3-5-7-12;2-1(3,4)5/h3-11H,2H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDFNIURMHTHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=CC=C(C=C1)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724675
Record name 1-Ethyl-4-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16600-18-3
Record name 1-Ethyl-4-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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